![molecular formula C26H29N5O2 B2708013 1,7-dimethyl-3-(3-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-28-9](/img/structure/B2708013.png)
1,7-dimethyl-3-(3-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with multiple functional groups. It contains a pyrimidine dione structure, which is a six-membered ring with two nitrogen atoms and two carbonyl groups . It also has a benzyl group, which is a phenyl group attached to a methylene bridge .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrimidine ring and the attachment of the various substituents. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine ring would likely contribute to the planarity of the molecule, while the various substituents could introduce steric hindrance .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar carbonyl groups could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Multitarget Drugs for Neurodegenerative Diseases
Research has shown that derivatives similar to 1,7-dimethyl-3-(3-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, specifically 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, have been designed as tricyclic xanthine derivatives. These compounds exhibit potent dual-target-directed antagonistic activities toward A1/A2A adenosine receptors, with several demonstrating triple-target inhibition capabilities. Such compounds are considered promising for symptomatic and disease-modifying treatments of neurodegenerative diseases like Parkinson's and Alzheimer's due to their multifaceted target approach, which could potentially offer advantages over single-target therapies (Brunschweiger et al., 2014).
Chemical Properties and Synthesis
The study of the crystal structure of related compounds, such as theophylline and its metabolites (caffeine and theobromine), reveals their therapeutic potential and offers insights into their molecular interactions. These studies are crucial for understanding the pharmacological effects of methylxanthines and can inform the design of new drugs based on the purine scaffold. Research into the topology of interactions within these compounds provides valuable information on their binding to biological targets, such as adenosine receptors, which are relevant to the effects of compounds like 1,7-dimethyl-3-(3-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (Latosinska et al., 2014).
Potential Antirhinovirus Activity
Compounds with a similar structural framework have been synthesized and tested for antirhinovirus activity. This research highlights the potential of these compounds to act against viral infections, with specific substituents at certain positions on the purine ring system affecting antiviral activity. Such studies contribute to the broader understanding of how structural variations in chemical compounds can influence their biological activities and potential therapeutic applications (Kelley et al., 1989).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1,7-dimethyl-3-[(3-methylphenyl)methyl]-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2/c1-18-8-7-11-21(14-18)17-31-24(32)22-23(28(3)26(31)33)27-25-29(15-19(2)16-30(22)25)13-12-20-9-5-4-6-10-20/h4-11,14,19H,12-13,15-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SROQKGDFUQCJFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC(=C4)C)CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.